BenchChemオンラインストアへようこそ!

3-(Fluoromethyl)-3-methylazetidine hydrochloride

Lipophilicity Physicochemical Properties Drug Design

This 3,3-disubstituted azetidine hydrochloride features a unique mono-fluoromethyl group that delivers a calculated LogP of ~0.28—ideal for optimizing CNS penetration without overshooting lipophilicity targets. Its rigid scaffold (only one rotatable bond) offers precise vector presentation for structure-based design, while fluorine substitution enhances metabolic stability over non-fluorinated analogs. Procure this high-value building block to access novel chemical space in your SAR program.

Molecular Formula C5H11ClFN
Molecular Weight 139.6
CAS No. 2231676-18-7
Cat. No. B2893193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-3-methylazetidine hydrochloride
CAS2231676-18-7
Molecular FormulaC5H11ClFN
Molecular Weight139.6
Structural Identifiers
SMILESCC1(CNC1)CF.Cl
InChIInChI=1S/C5H10FN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H
InChIKeySFGFTBBQPATBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Fluoromethyl)-3-methylazetidine hydrochloride (CAS 2231676-18-7): A Dual-Substituted Azetidine Scaffold for Drug Discovery


3-(Fluoromethyl)-3-methylazetidine hydrochloride (CAS 2231676-18-7) is a synthetic, saturated four-membered nitrogen-containing heterocycle, or azetidine [1]. This compound is defined by the simultaneous substitution at the 3-position of the strained azetidine ring with both a fluoromethyl (-CH₂F) and a methyl (-CH₃) group [1]. This specific structural arrangement confers distinct physicochemical properties, notably a calculated partition coefficient (LogP) of 0.28 and a topological polar surface area (TPSA) of 12 Ų [1]. As a versatile small molecule scaffold and building block, it is primarily employed in medicinal chemistry for the synthesis of novel pharmacophores where precise steric and electronic modulation is required .

Why 3-(Fluoromethyl)-3-methylazetidine Hydrochloride Cannot Be Interchanged with Generic Analogs


The assumption that one azetidine building block can be substituted for another without consequence is a critical error in medicinal chemistry. The strategic incorporation of fluorine is a proven tactic for modulating key drug-like properties, including metabolic stability and lipophilicity [1]. While the parent 3-methylazetidine offers a rigid scaffold, it lacks the unique electronic and steric influence of the fluoromethyl group. This substitution creates a distinct chemical space compared to non-fluorinated or difluoromethyl analogs, directly impacting downstream parameters such as LogP and hydrogen bonding capabilities [2]. The data below quantifies these differences, demonstrating why generic substitution fails and a targeted procurement strategy is essential for preserving the integrity of a structure-activity relationship (SAR) program.

Quantitative Differentiation of 3-(Fluoromethyl)-3-methylazetidine Hydrochloride from Key Analogs


Lipophilicity Modulation: A Measured LogP Advantage Over Non-Fluorinated and Difluoromethyl Analogs

The target compound's mono-fluoromethyl group provides a calculated LogP of 0.28, representing a significant increase in lipophilicity compared to the non-fluorinated parent 3-methylazetidine (LogP not directly available, inferred to be much lower). Conversely, it is substantially less lipophilic than the difluoromethyl analog, which is expected to have a significantly higher LogP. This precise modulation allows medicinal chemists to fine-tune a compound's distribution and membrane permeability, a critical step in drug candidate optimization [1][2][3].

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability: Inferred Advantage from Class-Level Bioisostere Data

While direct metabolic stability data for the exact compound is not available in the public domain, extensive class-level evidence demonstrates that the strategic placement of a fluoromethyl group on an azetidine scaffold enhances resistance to oxidative metabolism by cytochrome P450 enzymes [1]. A specific case study showed that the incorporation of a fluoromethyl azetidine group was crucial for achieving high in vivo efficacy (97% ER-α degradation) and tumor regression in a tamoxifen-resistant breast cancer model [1]. This class-level evidence strongly infers that 3-(Fluoromethyl)-3-methylazetidine will possess superior metabolic stability compared to non-fluorinated 3-methylazetidine, and potentially a different stability profile than its difluoromethyl analog.

Metabolic Stability Bioisostere Fluorine Chemistry

Conformational Rigidity and Rotatable Bond Profile Differentiates from Chain Analogs

The target compound features a single rotatable bond (the exocyclic C-C bond to the fluoromethyl group) and a rigid azetidine core, resulting in a low number of rotatable bonds. This is in stark contrast to a chain analog like 3-(1-fluoroethyl)azetidine, which possesses additional degrees of conformational freedom due to the ethyl linker. This reduced flexibility allows for a more predictable and constrained presentation of the fluoromethyl group in three-dimensional space, a critical advantage when optimizing for a specific binding pocket where entropy penalties must be minimized [1][2].

Conformational Restriction Scaffold Hopping Molecular Design

Targeted Application Scenarios for 3-(Fluoromethyl)-3-methylazetidine Hydrochloride in Scientific R&D


Fine-Tuning Lipophilicity in a CNS Drug Discovery Program

When optimizing a lead compound for CNS penetration, the ideal LogP range is typically between 1 and 3. A candidate based on the non-fluorinated 3-methylazetidine scaffold may be too polar (LogP < 0), while one based on the 3-(difluoromethyl) analog may be too lipophilic (LogP > 3). The target compound, with its calculated LogP of 0.28 [1], provides an optimal intermediate value. It allows the medicinal chemist to incrementally increase lipophilicity without overshooting the desired range, thereby improving the chances of achieving both CNS penetration and acceptable systemic clearance.

Optimizing Metabolic Stability in a Lead Optimization Campaign

For a lead series suffering from rapid in vitro clearance due to cytochrome P450-mediated oxidation, replacing a metabolically labile group with a constrained, fluorinated azetidine is a proven strategy [1]. While direct data is lacking, class-level evidence strongly infers that the 3-(fluoromethyl)-3-methylazetidine scaffold will confer significantly greater metabolic stability than its non-fluorinated counterpart [1]. This makes it a high-priority building block for replacing problematic moieties to extend half-life and improve in vivo exposure.

Constraining Conformation for Enhanced Target Selectivity

In a structure-based drug design project where a key pharmacophore requires a specific vector and limited flexibility, the choice of linker is critical. The target compound, with only one rotatable bond [1], offers a rigid presentation of the fluoromethyl group. This makes it a superior alternative to more flexible chain analogs like 3-(1-fluoroethyl)azetidine , which would incur a greater entropy penalty upon binding and potentially lead to lower selectivity. This rigid scaffold is ideal for exploring novel chemical space around a well-defined binding pocket.

Synthesis of Complex Fluorinated Intermediates and Scaffolds

This compound is explicitly marketed as a 'versatile small molecule scaffold' for organic synthesis [1]. Its primary application is as a high-value building block for the construction of more complex, patentable pharmacophores. A chemist would procure this specific derivative not as a final drug candidate but to integrate its unique combination of a strained azetidine ring, a quaternary center, and a mono-fluoromethyl group into a larger molecular architecture, thereby accessing novel chemical space that is difficult to reach with more common building blocks.

Quote Request

Request a Quote for 3-(Fluoromethyl)-3-methylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.